

# Structural Basis for CH7233163 Inhibition of Osimertinib-Resistant EGFR: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular basis of **CH7233163**, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR), with a particular focus on its activity against the osimertinib-resistant Del19/T790M/C797S triple mutant.

## **Executive Summary**

**CH7233163** is a fourth-generation, non-covalent, ATP-competitive EGFR tyrosine kinase inhibitor (TKI) that demonstrates significant efficacy against EGFR mutations resistant to third-generation inhibitors like osimertinib.[1][2][3][4] The emergence of the C797S mutation, in addition to the Del19 and T790M mutations, renders covalent inhibitors that target the C797 residue ineffective.[2][5] **CH7233163** overcomes this resistance by binding to the ATP-binding pocket of the EGFR kinase domain in its active,  $\alpha$ C-helix-in conformation, without forming a covalent bond with the C797 residue.[1][2][6] This guide details the structural interactions, inhibitory activity, and the experimental methodologies used to characterize this promising therapeutic agent.

# Mechanism of Action and Structural Basis of Inhibition

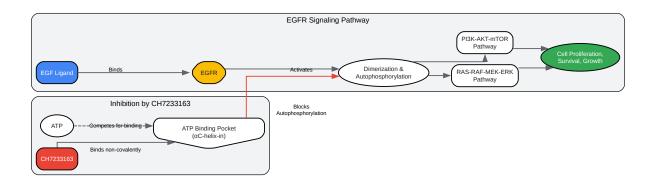




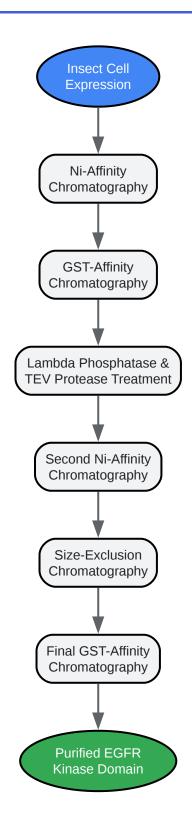


Crystal structure analysis of **CH7233163** in complex with the EGFR-L858R/T790M/C797S mutant (PDB ID: 6LUB) reveals its ATP-competitive binding mode.[2][7] The inhibitor occupies the ATP-binding pocket, engaging in multiple interactions that contribute to its high potency and selectivity.[1][2] A key feature of its binding is the interaction with the kinase in the  $\alpha$ C-helix-in conformation, which is the active state of the enzyme.[2][6] This is particularly important for inhibiting the Del19 mutation, which may not readily adopt the  $\alpha$ C-helix-out (inactive) conformation targeted by some allosteric inhibitors.[2] The pyrazole moiety of **CH7233163** forms a hydrogen bond with the side chain of K745.[8] Unlike covalent inhibitors, **CH7233163** does not interact with the serine residue at position 797, thus circumventing the primary mechanism of resistance to osimertinib.[2]









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## References

- 1. CH7233163 Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CH7233163 | EGFR-Del19/T790M/C797S inhibitor | CAS NA for CH 7233163; CH-7233163 | InvivoChem [invivochem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aminer.cn [aminer.cn]
- 7. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural elements that enable specificity for mutant EGFR kinase domains with next-generation small-molecule inhibitors PMC [pmc.ncbi.nlm.nih.gov]
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